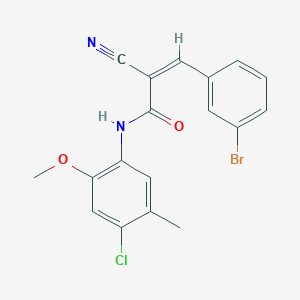

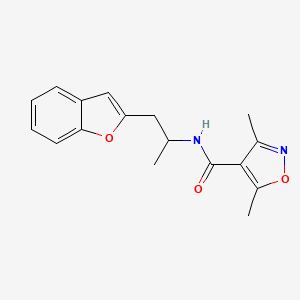

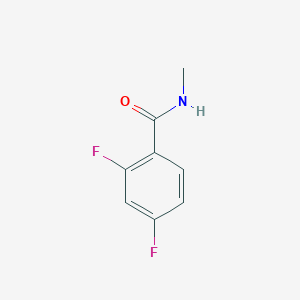

![molecular formula C29H31N3O3 B2882519 1-benzyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1111010-66-2](/img/structure/B2882519.png)

1-benzyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-benzyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a benzimidazole derivative . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of similar compounds has been achieved by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The copper-catalyzed variant of Huisgen azide–alkyne cycloaddition for the synthesis of 1,4-disubstituted 1,2,3-triazoles has attracted scientific community all over the world .Scientific Research Applications

Photochromic Applications

The synthesis of novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones, including compounds structurally related to the query compound, has been reported. These compounds demonstrate thermally stable, highly colored photochromes, indicating potential applications in developing photoresponsive materials (Kose & Orhan, 2006).

Material Science and Engineering

The compound has relevance in the synthesis of novel polyimides, as seen in research where related aromatic diamines and dianhydrides have been used to create new polyimides with outstanding thermal stability, mechanical properties, and low dielectric constants (Wang et al., 2006). Such materials are crucial for electronic applications, offering insights into the development of advanced polymers with enhanced performance.

Biomedical Research

In the realm of biomedical research, compounds structurally similar to the query compound have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). This includes the development of fluorine-18 labeled compounds for potential use in positron emission tomography (PET) imaging to study PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Fluorescence Studies

Research involving pyridoxal-benzimidazole ligands, which are structurally related to the compound , has led to the synthesis of new molybdenum complexes. These studies shed light on the potential of such compounds for fluorescence applications, although the complex's decomposition in solution highlights challenges in stability that need to be addressed for practical applications (Pereira et al., 2014).

properties

IUPAC Name |

1-benzyl-4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3/c1-20-12-13-21(2)27(14-20)35-19-24(33)18-32-26-11-7-6-10-25(26)30-29(32)23-15-28(34)31(17-23)16-22-8-4-3-5-9-22/h3-14,23-24,33H,15-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSPNCJWRLOYJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

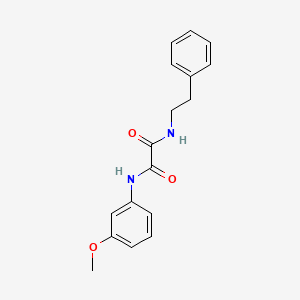

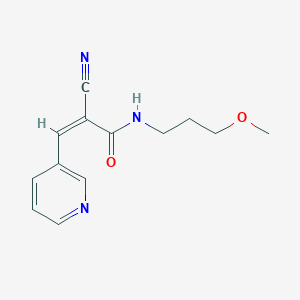

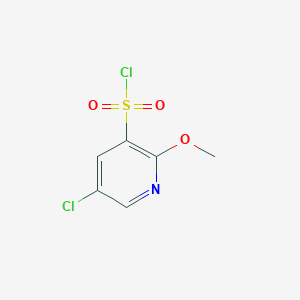

![N-[[4-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2882446.png)

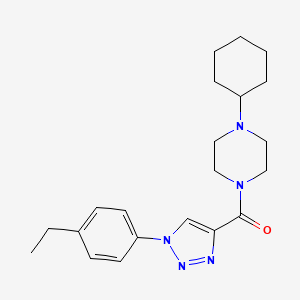

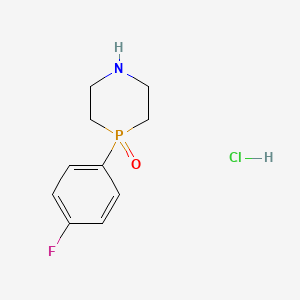

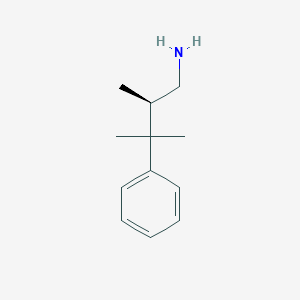

![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)

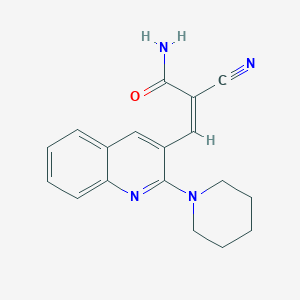

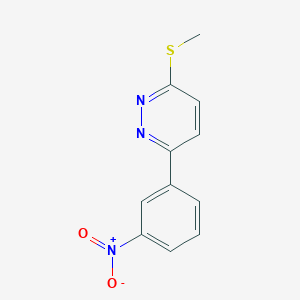

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)